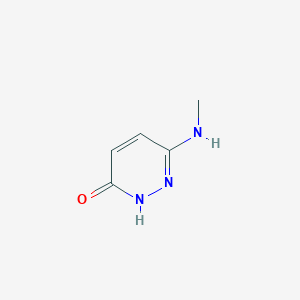

6-(Methylamino)pyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAAPUGBTAYQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533938 | |

| Record name | 6-(Methylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-77-2 | |

| Record name | 6-(Methylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyridazinone Framework: a Privileged Scaffold

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a well-established and versatile scaffold in both organic and medicinal chemistry. benthamdirect.comrmit.edu.vnsarpublication.com This framework's prevalence stems from its ability to serve as a key building block in the synthesis of a wide array of more complex molecules. researchgate.net Its utility is further enhanced by the fact that pyridazinone derivatives are known to interact with a diverse range of biological targets. benthamdirect.com

The pyridazinone core is considered a "privileged scaffold" because its derivatives have demonstrated a broad spectrum of pharmacological activities. rmit.edu.vn These include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects. benthamdirect.comsarpublication.comresearchgate.net This wide-ranging bioactivity has made the pyridazinone structure a focal point for drug discovery and development efforts. tandfonline.comnih.gov

The Influence of Methylamino Substitution

The introduction of a methylamino group at the 6-position of the pyridazinone ring significantly influences the molecule's chemical properties and potential biological activity. The methylamino group, a small and relatively simple substituent, can participate in hydrogen bonding as both a donor and an acceptor. This characteristic is crucial for molecular recognition and interaction with biological macromolecules such as enzymes and receptors.

A Historical Perspective on Pyridazinone Research

The exploration of pyridazine (B1198779) chemistry dates back to the work of Emil Fischer, who synthesized the first pyridazine derivative. wikipedia.org The parent heterocycle, pyridazine, was initially prepared through the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org A more efficient synthesis route was later developed starting from maleic hydrazide. wikipedia.org

Over the decades, research into pyridazinone and its derivatives has expanded significantly, driven by the discovery of their diverse biological activities. nih.gov The synthesis of various substituted pyridazinones has been a subject of intensive investigation, with a focus on developing novel compounds with improved therapeutic potential. researchgate.net This has led to the identification of numerous pyridazinone derivatives with a wide range of pharmacological applications. sarpublication.comajrconline.org

Current Research Landscape and Unexplored Avenues

Electrophilic Aromatic Substitution Pathways on the Pyridazinone Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of this compound, the pyridazinone ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the two adjacent nitrogen atoms and the carbonyl group. However, the presence of the powerful activating methylamino group at the C6 position significantly influences the regioselectivity and feasibility of such reactions.

The methylamino group is a strong ortho-, para-directing activator. Therefore, electrophilic attack would be directed primarily to the C5 position (ortho to the amino group). Reactions like nitration and sulfonation, which typically employ strong acids, would first involve the formation of a highly electrophilic species like the nitronium ion (NO₂⁺) or protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.com The reaction would proceed via the attack of the pyridazinone's pi-system on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Addition and Substitution Reactions at Carbonyl and Ring Positions

The electron-deficient character of the pyridazinone ring makes it susceptible to nucleophilic attack. This reactivity is observed at both the carbonyl carbon and the ring carbons.

Nucleophilic Addition at the Carbonyl Group: The carbonyl group at C3 behaves like a typical amide carbonyl. It can undergo nucleophilic addition, although it is less reactive than a ketone or aldehyde carbonyl due to resonance delocalization with the adjacent nitrogen atom. Strong nucleophiles can attack the C3 carbon, leading to tetrahedral intermediates.

Nucleophilic Substitution on the Ring: The pyridazine (B1198779) ring is inherently electron-poor, making it a candidate for nucleophilic aromatic substitution (SNAr). This is particularly true for positions activated by electron-withdrawing groups or bearing a good leaving group. While this compound does not have a typical leaving group like a halogen, nucleophilic attack is still a possibility under certain conditions. Studies on related halogenated pyridazinones show that nucleophiles can readily displace halides from the ring, often with high regioselectivity. wur.nlclockss.org For instance, research on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrated that phenoxide nucleophiles preferentially attack the C4 position. clockss.org This suggests that positions C4 and C5 of the this compound ring are potential sites for nucleophilic attack, especially if further activated.

Tautomerism and Isomerization Processes in the Pyridazinone System

Tautomerism is a critical aspect of pyridazinone chemistry, where the molecule can exist in different isomeric forms in dynamic equilibrium. clockss.org For this compound, several tautomeric forms are possible, primarily involving the migration of a proton.

The most significant equilibrium is the lactam-lactim tautomerism, where the pyridazinone form is in equilibrium with its aromatic hydroxy-pyridazine isomer. nih.gov

Lactam-Lactim Tautomerism: The primary form is the this compound (lactam). Through proton transfer, it can isomerize to 6-(methylamino)pyridazin-3-ol (lactim). Theoretical and experimental studies on the parent pyridazin-3(2H)-one show that the oxo (lactam) form is significantly more stable and predominates in solution. nih.govresearchgate.net

Amine-Imine Tautomerism: The methylamino group can also participate in tautomerism, leading to an imine form.

The existence of these tautomers, even as minor species, can be crucial as they may be the reactive species in certain chemical transformations. nih.gov

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structure | Description |

|---|---|---|

| Lactam (Keto) Form | This compound | The predominant and most stable tautomer. |

| Lactim (Enol) Form | 6-(Methylamino)pyridazin-3-ol | Aromatic hydroxy-pyridazine isomer. |

| Amine-Imine Form | 6-(Methylimino)-2,3-dihydropyridazin-3-one | Results from proton shift from the exocyclic nitrogen to a ring carbon. |

| Zwitterionic Form | 6-(Methylammonio)pyridazin-3-olate | Can exist in polar solvents, influencing solubility and reactivity. |

Acid-Base Chemistry and Protonation State Dependencies

The structure of this compound contains multiple sites that can participate in acid-base reactions, and its protonation state is highly dependent on the pH of the medium.

Basic Sites: The most basic sites are the nitrogen atoms. These include the exocyclic methylamino nitrogen and the N2 atom of the pyridazine ring. The carbonyl oxygen can also be protonated under strongly acidic conditions. Protonation of a ring nitrogen would increase the ring's susceptibility to nucleophilic attack.

Acidic Sites: The primary acidic site is the N-H proton at the N2 position of the pyridazinone ring (pKa of the lactam N-H). The N-H of the methylamino group is also acidic, though to a lesser extent.

The interplay between these sites means the molecule can exist as a cation, a neutral species, or an anion depending on the pH. This protonation state dictates the molecule's nucleophilicity and electrophilicity, thereby controlling its reaction pathways. For example, in a basic medium, deprotonation of the N2-H would generate a highly nucleophilic anion, which can readily undergo reactions like N-alkylation.

Oxidative and Reductive Transformations of this compound

The pyridazinone ring and its substituents can undergo both oxidation and reduction reactions. pharmdguru.comyoutube.com

Reduction: The carbonyl group at C3 can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents. The pyridazine ring itself can also be reduced, potentially leading to dihydropyridazinone or tetrahydropyridazinone derivatives, depending on the reaction conditions and the reducing agent employed. Catalytic hydrogenation is a common method for such transformations.

Oxidation: The pyridazinone ring is relatively stable to oxidation. However, the methylamino group could be susceptible to oxidation under certain conditions. A key related reaction is the oxidation of dihydropyridazinones to their aromatic pyridazinone counterparts. For example, the dehydrogenation of 4,5-dihydropyridazinones to pyridazinones is often accomplished using reagents like bromine in acetic acid. scispace.comnih.govgazi.edu.tr This reaction is crucial in the synthesis of many pyridazinone derivatives.

Radical Reactions and Their Mechanistic Implications

While ionic reactions are more common, the pyridazinone system can also participate in radical reactions. The generation of pyridyl radicals, often via photoredox catalysis, has become a powerful tool in synthetic chemistry. nih.gov

For this compound, radical reactions could be initiated in several ways:

Hydrogen Atom Transfer (HAT): A radical initiator could abstract a hydrogen atom from the N-H bond of the methylamino group or the N2-H of the ring, generating a nitrogen-centered radical.

Single Electron Transfer (SET): The molecule could undergo single-electron oxidation or reduction to form a radical cation or radical anion, respectively. These radical ions are versatile intermediates. For instance, pyridyl radical cations have been shown to be effective in promoting further reactions. rsc.org

Once formed, these radical intermediates could participate in various transformations, such as additions to alkenes or intramolecular cyclizations, opening up synthetic pathways that are complementary to ionic mechanisms. rsc.org

Structural Modification Strategies at the Pyridazinone Nitrogen Atoms (N-1, N-2)

The pyridazinone ring possesses two nitrogen atoms, N-1 and N-2, which are key targets for structural modifications such as alkylation and arylation. These modifications can significantly influence the physicochemical and biological properties of the resulting derivatives.

Alkylation at the N-2 position is a common strategy. For instance, reacting 6-substituted-3(2H)-pyridazinones with ethyl 3-bromoacetate in the presence of potassium carbonate in acetone (B3395972) yields the corresponding N-2-substituted esters. nih.gov This reaction proceeds via nucleophilic substitution, where the pyridazinone nitrogen attacks the electrophilic carbon of the ethyl bromoacetate.

The regioselectivity of N-alkylation can be a challenge. In some cases, a mixture of N-1 and N-2 isomers may be obtained. The separation of these isomers can be achieved using techniques like column chromatography. nih.gov The specific reaction conditions, including the choice of base and solvent, can influence the ratio of the isomers formed.

Functionalization of the Pyridazinone Ring System at Carbon Positions

The carbon atoms of the pyridazinone ring, particularly at positions C-4 and C-5, are also amenable to functionalization, allowing for the introduction of various substituents.

Halogenation is a key transformation that introduces a reactive handle for further modifications. For example, treatment of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone with bromine in glacial acetic acid results in the formation of the corresponding 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone through an oxidation process. nih.gov

The halogenated pyridazinones can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. libretexts.orgyoutube.comyoutube.com These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, vinyl, and alkyl groups. wikipedia.org For instance, a palladium catalyst can facilitate the coupling of an aryl halide with an organoboron compound in a Suzuki reaction. youtube.com

Elaboration of the Methylamino Side Chain: Homologation and Diversification

The methylamino side chain at the C-6 position provides another avenue for structural diversification. Homologation, the extension of the carbon chain, and other diversification strategies can be employed to explore the structure-activity relationships.

One common approach involves the conversion of the amino group into other functional groups. For example, the amino group can be acylated to form amides or reacted with isocyanates to generate ureas. These reactions can introduce a variety of substituents with different electronic and steric properties.

Furthermore, the synthesis of N-substituted 6-aminopyridazin-3(2H)-ones allows for the exploration of a wide range of functionalities. The synthesis of a series of diarylurea derivatives based on a pyridazinone scaffold has been reported, demonstrating the versatility of this position for modification. nih.gov

Regioselectivity and Stereoselectivity Control in Derivative Synthesis

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of pyridazinone derivatives to obtain specific isomers with desired biological activities.

As mentioned earlier, the alkylation of the pyridazinone ring can lead to a mixture of N-1 and N-2 isomers. The choice of reaction conditions can influence the regioselectivity. For instance, the use of specific bases and solvents can favor the formation of one isomer over the other. In cases where a mixture is obtained, chromatographic separation is often necessary. nih.gov

Stereoselective synthesis is particularly important when chiral centers are introduced into the molecule. For example, the synthesis of tetrahydropyridines and dihydro-2H-pyrans has been achieved through stereoselective ring-expansion reactions. researchgate.net Similarly, stereoselective piperidine (B6355638) synthesis has been accomplished through oxidative carbon–hydrogen bond functionalizations. rsc.org The use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of a reaction. youtube.com

Combinatorial Synthesis and High-Throughput Derivatization Strategies

Combinatorial chemistry and high-throughput screening are powerful tools for the rapid synthesis and evaluation of large libraries of compounds. dovepress.comnih.govnih.gov5z.comstanford.edu These approaches have been applied to the synthesis of pyridazinone derivatives to accelerate the discovery of new drug candidates.

Solid-phase synthesis is a key technique in combinatorial chemistry, where molecules are synthesized on a solid support. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. A "split-pool" synthesis strategy can be employed to generate a large number of compounds from a small number of building blocks. nih.gov

High-throughput screening methods are then used to rapidly assess the biological activity of the synthesized compounds. tandfonline.comnih.gov This allows for the identification of "hits" from the library, which can then be further optimized.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the key structural features required for a particular biological effect.

For example, SAR studies on a series of pyridazinone derivatives as glucan synthase inhibitors revealed the importance of the core structure and the sulfonamide moiety for antifungal activity. nih.gov Similarly, SAR studies on 1,4,5,6-tetrahydropyridazines identified them as potent and selective CB1 receptor antagonists. nih.gov

These studies often involve the synthesis of a focused library of compounds with systematic variations at different positions of the molecule. The biological data obtained from these compounds are then used to build a model that can predict the activity of new, unsynthesized compounds, guiding further drug design efforts.

Mechanistic Investigations of 6 Methylamino Pyridazin 3 2h One Biological Interactions

Molecular Target Identification and Validation Methodologies in Biological Systems

The identification of molecular targets for pyridazinone derivatives involves a range of experimental and computational methodologies designed to pinpoint specific proteins, enzymes, or receptors with which they interact. High-throughput screening of chemical libraries is a common starting point. For instance, screening nearly 300,000 small molecules identified pyridazinone-based activators of the enzyme pyruvate (B1213749) kinase M2 (PKM2). nih.gov

Cell-based assays are crucial for validation and understanding functional outcomes. A widely used method involves measuring the inhibition of signaling pathways in response to a stimulus. For example, to identify compounds with anti-inflammatory potential, human monocytic cell lines (like THP1-Blue) are stimulated with lipopolysaccharide (LPS), and the ability of pyridazinone derivatives to inhibit the subsequent activation of the NF-κB transcription factor is quantified. nih.gov

For receptor-ligand interactions, calcium mobilization assays are a key methodology. Cells, such as human neutrophils or HL-60 cells transfected to express specific receptors like the Formyl Peptide Receptors (FPR1, FPR2), are loaded with a calcium-sensitive fluorescent dye. nih.govnih.gov Upon ligand binding, the resulting G-protein coupled receptor (GPCR) cascade triggers a release of intracellular calcium, which is measured as a change in fluorescence, allowing for the determination of agonist potency (EC₅₀). nih.govnih.gov

Other targeted enzyme inhibition assays are also employed. The well-established Ellman's method, for example, has been used to screen pyridazinone derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Furthermore, computational techniques such as molecular docking are utilized to predict and rationalize the binding of pyridazinone ligands to the active sites of target proteins, providing insights that guide further chemical synthesis and biological testing. nih.gov

Mechanistic Pathways of Cellular and Subcellular Interaction

The pyridazinone scaffold has been shown to interact with a variety of biological targets through several distinct mechanistic pathways.

Pyridazinone derivatives have been identified as inhibitors of several key enzyme classes. A notable example is their activity against cholinesterases. Studies on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzal)hydrazone derivatives revealed significant and selective inhibitory activity against acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). researchgate.net More complex imidazo[1,2-b]pyridazine (B131497) derivatives have shown highly potent AChE inhibition, with IC₅₀ values in the low nanomolar range (e.g., 40-50 nM), indicating a strong and specific interaction with the enzyme's active site. nih.gov

The pyridazinone core is also a scaffold for inhibitors of other enzymes implicated in disease. Derivatives have been developed to target:

Signal-transducing kinases: Including dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase-3 (GSK3). rcsb.org

Inflammatory enzymes: Such as cyclooxygenase 2 (COX2) and phosphodiesterase type 4 (PDE4). rcsb.org

Signal Transducer and Activator of Transcription 3 (STAT3): Tricyclic pyridazinones have been reported as potential STAT3 inhibitors, evaluated through dual-luciferase assays in human cancer cells. nih.gov

The mechanism of inhibition is often competitive, where the derivative competes with the native substrate for binding to the enzyme's active site.

Table 1: Enzyme Inhibition by Pyridazinone Derivatives

| Enzyme Target | Derivative Class | Reported Activity / Potency | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Imidazo[1,2-b]pyridazines | Potent inhibition (IC₅₀ = 40–50 nM) | nih.gov |

| Cyclooxygenase 2 (COX2) | General Pyridazinones | Inhibitory activity reported | rcsb.org |

| Phosphodiesterase 4 (PDE4) | Pyridazinones with indole (B1671886) moiety | Inhibitory activity reported | rcsb.org |

| STAT3 | Tricyclic Pyridazinones | Inhibition of STAT3 expression | nih.gov |

A significant area of research has focused on pyridazinone derivatives as modulators of Formyl Peptide Receptors (FPRs), a class of G-protein coupled receptors crucial to the inflammatory response. Many derivatives act as agonists at FPR1 and FPR2. nih.govnih.gov

The primary downstream signaling pathway initiated by FPR activation is the mobilization of intracellular calcium ([Ca²⁺]i). Binding of a pyridazinone agonist to the receptor induces a conformational change, activating associated G-proteins, which in turn leads to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum. nih.gov This signaling cascade is fundamental to leukocyte functions such as chemotaxis. nih.gov

Interestingly, more nuanced mechanisms have been uncovered, such as "biased agonism." Certain substituted pyridazin-3(2H)-ones have been shown to preferentially activate the prosurvival MAP kinase signaling pathway (measured by ERK1/2 phosphorylation) while only weakly inducing the potentially detrimental Ca²⁺ mobilization pathway. nih.gov For example, one compound demonstrated an approximate 20-fold bias towards ERK1/2 phosphorylation over calcium signaling at the human FPR1 receptor, highlighting a sophisticated mechanism of action that could be therapeutically advantageous. nih.gov

Table 2: Formyl Peptide Receptor (FPR) Agonist Activity of Pyridazinone Derivatives

| Compound Type | Target | Activity (EC₅₀, μM) for Ca²⁺ Mobilization | Reference |

|---|---|---|---|

| 6-methyl-2,4-disubstituted pyridazin-3(2H)-one (Compound 14h) | FPR1/FPRL1 | 0.6 | nih.gov |

| Pyridinone Derivative (Compound 2a) | FPR2 | 0.12 | nih.gov |

| Pyridinone Derivative (Compound 2a) | FPR1 | 1.6 | nih.gov |

| Substituted Pyridazin-3(2H)-one (Compound 50) | hFPR1 | ~1.6 (20-fold less potent than pERK1/2) | nih.gov |

While the primary biological targets of pyridazinone derivatives are proteins (enzymes and receptors), the potential for interaction with nucleic acids has been explored synthetically. The nitrogen-rich heterocyclic core of pyridazinone could theoretically participate in hydrogen bonding and stacking interactions with DNA or RNA bases. However, this is not a widely reported mechanism of action for this class of compounds. Research in this area has typically involved the intentional design of complex molecules where the pyridazinone moiety is part of a larger structure engineered to act as a DNA binder. For simple pyridazinone derivatives, direct and significant interaction with nucleic acids is not considered a primary mechanistic pathway based on current literature.

Detailed analysis of protein-ligand interactions provides a structural basis for the observed biological activity. X-ray crystallography and molecular docking are powerful tools for this purpose.

A crystal structure (PDB ID: 6B6K) of Purine Nucleoside Phosphorylase (PNP) from Schistosoma mansoni in complex with 6-methyl-2,3-dihydropyridazin-3-one, a close analog of the title compound, offers a clear view of the binding interactions. rcsb.orgnih.gov The pyridazinone ring is positioned within the active site, forming specific contacts with key amino acid residues. Hydrogen bonds are typically formed between the polar atoms of the pyridazinone ring (the carbonyl oxygen and ring nitrogens) and the side chains or backbones of amino acids such as aspartate, glutamate, or asparagine, as well as with ordered water molecules within the active site. Hydrophobic interactions between the methyl group and nonpolar residues like valine, leucine, and isoleucine further anchor the ligand in place.

Structure-Mechanism Relationships for Observed Biological Activities

Structure-activity relationship (SAR) studies are essential for understanding how a compound's chemical structure relates to its biological mechanism and for optimizing lead compounds. For pyridazinone derivatives, several key SAR trends have been established.

For FPR agonism , specific structural features are critical. Studies on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones revealed that an acetamide (B32628) side chain at the N2 position is essential for activity. nih.gov Furthermore, the presence of lipophilic and/or electronegative substituents on an aryl group at the terminus of this side chain plays a crucial role in determining potency and selectivity for different FPR subtypes. nih.gov

In the context of anti-inflammatory activity , SAR analysis has shown that the mechanism of NF-κB inhibition is distinct from that of FPR agonism. There is little correlation between a compound's ability to activate FPRs and its ability to inhibit LPS-induced NF-κB activity, indicating that different structural features govern these two outcomes. nih.gov This suggests that the pyridazinone scaffold can be tailored to target different anti-inflammatory pathways.

For enzyme inhibition , the substitutions on the pyridazinone ring dictate the potency and selectivity. In the case of urease inhibitors, for instance, an alkoxy substituent at the C6-position is required, with a straight, saturated chain of up to three carbons being optimal for activity. researchgate.net This highlights how specific, localized modifications to the core structure can fine-tune the interaction with a given biological target.

Table 3: Summary of Structure-Mechanism Relationships for Pyridazinone Derivatives

| Biological Activity | Key Structural Features / Relationships | Reference |

|---|---|---|

| FPR Agonism | An acetamide side chain at N2 is essential. Lipophilic/electronegative substituents on the terminal aryl group are critical for potency. | nih.gov |

| Anti-inflammatory (NF-κB Inhibition) | Structural requirements are distinct from those for FPR agonism, indicating a different mechanistic pathway. | nih.gov |

| Urease Inhibition | A straight-chain alkoxy group (up to 3 carbons) at the C6 position is optimal for activity. | researchgate.net |

| AChE Inhibition | Complex substitutions, such as fused imidazo (B10784944) rings, can lead to highly potent and selective inhibitors. | nih.gov |

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

The elucidation of the mechanisms of action for novel compounds heavily relies on the use of in vitro and ex vivo model systems. These models, which include cell cultures and isolated tissue preparations, offer a controlled environment to study the molecular and cellular effects of a substance, providing insights into its potential therapeutic applications and biological targets.

While direct experimental data for 6-(Methylamino)pyridazin-3(2H)-one is not extensively documented, the broader class of pyridazinone derivatives has been evaluated in various assays. These studies provide a framework for hypothesizing the potential biological activities of this compound.

Anti-proliferative and Anticancer Investigations

A number of pyridazinone derivatives have been synthesized and assessed for their anti-proliferative effects against cancer cell lines. For instance, novel 3(2H)-pyridazinone derivatives have been evaluated for their effects on human colon carcinoma HCT116 cells. nih.gov These studies often utilize cell viability assays, such as the MTT or SRB assay, to determine the concentration-dependent effects of the compounds on cancer cell growth. Further mechanistic studies on such derivatives have explored their ability to induce apoptosis or to interfere with specific signaling pathways involved in cancer progression.

Similarly, other research has focused on pyridazin-3(2H)-one-based guanidine (B92328) derivatives as potential DNA minor groove binders with anticancer activity. nih.gov The interaction with DNA was studied using techniques like DNA UV-thermal denaturation experiments, and the anti-proliferative activity was tested in cancer cell lines such as NCI-H460, A2780, and MCF-7. nih.gov While these are different molecules, the shared pyridazinone core suggests that this compound could be investigated for similar properties.

Cardiovascular and Vasodilatory Effects

The pyridazinone scaffold is present in several cardio-active drugs. Research on 6-(4-substitutedphenyl)-3-pyridazinone derivatives has revealed potent vasorelaxant activity. nih.gov These studies typically employ ex vivo models, such as isolated thoracic rat aortic rings, to measure the direct effect of the compounds on blood vessel contraction and relaxation. The potential mechanisms explored in these studies include actions on ion channels or specific receptors in the vascular smooth muscle.

Another area of investigation for pyridazinone derivatives has been their role as phosphodiesterase type III (PDE III) inhibitors, which can lead to cardiotonic and antiplatelet effects. researchgate.net In vitro assays measuring PDE III activity would be a primary tool for investigating if this compound shares this mechanism.

Enzyme Inhibition and Receptor Binding

The structural features of pyridazinone derivatives make them candidates for interacting with various enzymes and receptors. For example, certain derivatives have been identified as cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory activity. researchgate.net In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of such interactions.

Furthermore, some pyridazinone derivatives have shown high affinity for histamine (B1213489) H3 receptors as inverse agonists. nih.gov The investigation of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one involved in vitro binding assays using human and rat H3 receptors to determine its affinity and selectivity. nih.gov This highlights another potential avenue for the mechanistic investigation of this compound.

Table of Related Pyridazinone Derivatives and their Investigated In Vitro/Ex Vivo Activities

| Compound Class | Investigated Activity | In Vitro/Ex Vivo Models Used | Reference |

| 3(2H)-Pyridazinone derivatives | Anti-proliferative | Human colon carcinoma HCT116 cells | nih.gov |

| Pyridazin-3(2H)-one-based guanidine derivatives | DNA binding, Anticancer | DNA UV-thermal denaturation, NCI-H460, A2780, and MCF-7 cancer cell lines | nih.gov |

| 6-(4-substitutedphenyl)-3-pyridazinones | Vasorelaxant | Isolated thoracic rat aortic rings | nih.gov |

| 6-Aryl-3(2H)pyridazinones | Phosphodiesterase type III (PDE III) inhibition | PDE III activity assays | researchgate.net |

| Pyridazinone derivatives | Cyclooxygenase-2 (COX-2) inhibition | COX-2 enzyme inhibition assays | researchgate.net |

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | Histamine H3 receptor inverse agonism | Human and rat H3 receptor binding assays | nih.gov |

Computational Chemistry and Theoretical Studies of 6 Methylamino Pyridazin 3 2h One

Absence of Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Key parameters derived from these calculations offer a window into the molecule's stability, reactivity, and spectroscopic properties.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis: Data Not Found

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between them is a critical indicator of a molecule's chemical reactivity and kinetic stability. A thorough analysis of the HOMO and LUMO energy levels and their distribution across the molecular structure of 6-(Methylamino)pyridazin-3(2H)-one would reveal the likely sites for electrophilic and nucleophilic attack. Unfortunately, no published studies were found that have calculated or analyzed these properties for this specific compound.

Electrostatic Potential Surface and Charge Distribution Analysis: Data Not Found

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting intermolecular interactions. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. An analysis of the MEP and the Mulliken or Natural Bond Orbital (NBO) charge distribution for this compound would provide insights into its non-covalent interactions, such as hydrogen bonding. This information is currently unavailable in the scientific literature.

Vibrational Frequency Analysis and Spectroscopic Property Predictions: Data Not Found

Theoretical vibrational frequency analysis, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. By comparing calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups. Predictions of other spectroscopic properties, such as UV-Vis absorption spectra via Time-Dependent DFT (TD-DFT), are also a standard part of computational studies. For this compound, these theoretical spectroscopic predictions have not been reported.

Lack of Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time, including conformational changes and interactions with its environment.

Conformational Landscape and Energy Minima Identification: Data Not Found

Most molecules can exist in various spatial arrangements or conformations. A conformational analysis aims to identify the stable conformers and the energy barriers between them. Understanding the conformational landscape of this compound, particularly the rotation around the C-N bond of the methylamino group, would be crucial for understanding its biological activity and physical properties. This requires systematic conformational searches and energy calculations, which have not been published for this molecule.

Solvent Effects on Molecular Conformation and Reactivity: Data Not Found

The surrounding solvent can significantly influence a molecule's conformation and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. An investigation into how different solvents might alter the conformational preferences and electronic properties of this compound would be essential for a complete understanding of its behavior in solution. Such studies are currently not available.

Docking and Molecular Modeling for Target Interaction Prediction (Mechanistic)

Molecular docking and modeling are pivotal computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in drug discovery and materials science for hypothesizing the binding mode and affinity of a compound, thereby providing a mechanistic understanding of its potential biological activity or function.

The general methodology involves the use of sophisticated algorithms that explore the conformational space of both the ligand and the target's binding site to identify the most energetically favorable binding poses. The scoring functions employed in these algorithms estimate the binding free energy, which correlates with the stability of the ligand-target complex.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyridazinone derivatives. For instance, computational investigations on other pyridazinone-based compounds have successfully predicted their interactions with various biological targets. These studies often employ a multi-step approach:

Target Selection and Preparation: A biologically relevant target is identified. The three-dimensional structure of the target is obtained from crystallographic or NMR data, or through homology modeling. The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking program is used to systematically place the ligand in the target's binding site and score the different poses.

Analysis of Results: The resulting binding poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, molecular modeling could be employed to predict its potential interactions with a range of targets. For example, based on the known biological activities of other pyridazinone derivatives, which include roles as enzyme inhibitors or receptor modulators, one could hypothesize potential targets. nih.govtandfonline.com Docking studies could then be performed to assess the feasibility of these interactions. The insights gained from such in silico analyses can guide further experimental investigations.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. Computational chemistry provides powerful tools for elucidating reaction mechanisms, with Transition State Theory (TST) and Reaction Path Analysis being central to these investigations.

Transition State Theory (TST) is a theoretical framework used to calculate the rate of elementary chemical reactions. The core concept of TST is the transition state, which is the highest energy point along the reaction coordinate that separates reactants from products. By locating and characterizing the transition state structure, one can calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

Reaction Path Analysis , often performed using methods like the Intrinsic Reaction Coordinate (IRC), involves tracing the minimum energy path on the potential energy surface that connects the reactants, transition state, and products. This analysis provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.

For the synthesis of this compound, these computational methods could be applied to elucidate the mechanism of key synthetic steps. For example, a common route to such compounds might involve the reaction of a precursor like 6-chloropyridazin-3(2H)-one with methylamine. A computational study of this reaction would involve:

Modeling Reactants and Products: The 3D structures and energies of the reactants (6-chloropyridazin-3(2H)-one and methylamine) and the product (this compound) would be calculated.

Locating the Transition State: A search for the transition state structure for the nucleophilic aromatic substitution reaction would be performed. This would involve identifying the geometry where the C-Cl bond is partially broken and the C-N bond is partially formed.

Calculating Activation Energy: The energy difference between the reactants and the transition state would be calculated to determine the activation energy.

Performing Reaction Path Analysis: An IRC calculation would be run starting from the transition state to confirm that it connects the reactants and the product, and to visualize the atomic motions involved in the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental measurements.

A QSPR study typically involves the following steps:

Data Set Collection: A set of molecules with known experimental values for a particular property is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and structural features of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For this compound, QSPR models could be developed to predict a range of intrinsic chemical properties. While a dedicated QSPR study for this specific compound is not available, data from studies on other pyridazine (B1198779) derivatives can be used to illustrate the approach. nih.gov For example, QSPR models have been developed to predict the corrosion inhibition efficiency of pyridazine derivatives based on quantum chemical descriptors. nih.gov

The following table presents a selection of computed molecular descriptors for the closely related compound, 6-methylpyridazin-3(2H)-one, which would be typical inputs for a QSPR model.

| Descriptor | Value | Method of Calculation |

| Molecular Weight | 110.11 g/mol | Computed by PubChem |

| XLogP3 | -0.4 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 0 | Computed by Cactvs |

| Exact Mass | 110.048012819 Da | Computed by PubChem |

| Topological Polar Surface Area | 41.5 Ų | Computed by Cactvs |

| Heavy Atom Count | 8 | Computed by Cactvs |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 134 | Computed by Cactvs |

Table 1: Selected computed molecular descriptors for 6-methylpyridazin-3(2H)-one. Data sourced from PubChem. nih.gov

By developing robust QSPR models, it would be possible to predict various properties of this compound and its analogs, such as solubility, boiling point, and partition coefficient, based solely on their chemical structure. This predictive capability is highly valuable in the early stages of chemical research and development.

Applications of 6 Methylamino Pyridazin 3 2h One in Advanced Chemical Synthesis

Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis is fundamental to modern chemistry, enabling the selective synthesis of specific enantiomers of chiral molecules. e-bookshelf.deyoutube.com This is often achieved using chiral ligands that coordinate to a metal center or through the temporary incorporation of a chiral auxiliary. e-bookshelf.dediva-portal.org

While 6-(Methylamino)pyridazin-3(2H)-one is itself achiral, its scaffold is a promising starting point for the development of novel chiral ligands. The two adjacent nitrogen atoms of the pyridazinone ring, combined with the exocyclic methylamino group, provide multiple potential coordination sites for metal catalysts. diva-portal.org The synthesis of chiral ligands from this precursor could be envisioned through several pathways:

Derivatization of the Amino Group: The secondary amine can be reacted with chiral acids or other enantiopure reagents to introduce a stereogenic center.

Modification of the Pyridazinone Ring: Asymmetric functionalization of the ring could introduce chirality.

The resulting chiral pyridazinone derivatives could serve as bidentate or tridentate ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The design of such ligands benefits from the rigid and planar structure of the pyridazine (B1198779) core, which can create a well-defined chiral environment around the metal center, essential for effective stereochemical control. rsc.orgresearchgate.net The development of pyridine-oxazoline (PyOx) ligands, for instance, has shown the power of N-heterocyclic scaffolds in creating highly effective ligands for asymmetric catalysis. rsc.org

Table 1: Potential Asymmetric Reactions Using Chiral Ligands Derived from this compound

| Asymmetric Reaction | Potential Metal Catalyst | Role of Pyridazinone-based Ligand |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Creates a chiral environment to control the facial selectivity of H₂ addition to a prochiral olefin or ketone. |

| Aldol Reaction | Titanium, Boron | Acts as a chiral Lewis acid complex to control the stereochemical outcome of the reaction between an enolate and an aldehyde. youtube.com |

| Diels-Alder Reaction | Copper, Scandium | Coordinates to the dienophile, directing the approach of the diene to one face of the molecule. |

| C-H Activation | Palladium, Rhodium | Directs the metal to a specific C-H bond and controls the stereochemistry of the subsequent bond formation. |

Role in the Synthesis of Other Complex Heterocyclic Compounds

The pyridazinone core is an excellent building block for the synthesis of more complex, fused heterocyclic systems. acs.org The functional groups of this compound offer multiple reaction handles for elaboration. The amino group can act as a nucleophile, while the ring nitrogens and the adjacent carbon atoms can participate in cyclization and annulation reactions.

One established strategy involves the thermal isomerization of ortho-vinyl-tert-anilines, known as the "tert-amino effect," to create fused tetrahydropyrido systems. arkat-usa.org Research on 5-amino-4-vinyl-3(2H)-pyridazinones has demonstrated that these compounds undergo thermal isomerization to form tetrahydropyrido[2,3-d]pyridazines. arkat-usa.org This suggests that a suitably functionalized derivative of this compound could undergo similar intramolecular cyclizations to yield novel fused polycyclic heterocycles.

Furthermore, the pyridazinone ring can be a precursor to other heterocyclic systems through ring-transformation reactions or by serving as a diene or dienophile in cycloaddition reactions. researchgate.net The inherent reactivity of the scaffold allows for the construction of diverse molecular architectures, including those with potential applications in medicinal chemistry and materials science. nih.govacs.org

Application as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govarizona.edu The structure of this compound, featuring both a nucleophilic amino group and an amide-like structure, makes it an attractive candidate for MCRs.

For example, MCRs are widely used to construct complex N-heterocycles. rsc.orgsciforum.net The amino group of this compound can react with aldehydes and isocyanides in reactions like the Ugi or Passerini reaction, incorporating the pyridazinone core into a larger, more complex molecule in a single step. Studies on the MCRs of other amino-heterocycles, such as 5-amino-3-(methylthio)-1,2,4-triazole, have shown that reaction conditions can be tuned to selectively produce different heterocyclic products. researchgate.net This highlights the potential for this compound to serve as a versatile building block in combinatorial chemistry and diversity-oriented synthesis.

Development of Novel Catalytic Systems Incorporating Pyridazinone Scaffolds

The pyridazine scaffold itself, characterized by two adjacent sp²-hybridized nitrogen atoms, is an effective building block for creating novel catalytic systems. rsc.orgrsc.org These nitrogen atoms can act as a bidentate chelate, coordinating to metal centers to form stable complexes. Such pyridazine-metal complexes have been investigated for their catalytic activity in various organic transformations.

The 6-(methylamino) group in the target compound can further enhance this potential. It can serve as an additional binding site, leading to a tridentate ligand, or be functionalized to tune the electronic and steric properties of the resulting catalyst. For example, attaching phosphine (B1218219) groups to the amino nitrogen could create a pincer-type ligand with applications in cross-coupling and C-H activation reactions. The development of catalysts based on pyridazine-BF₂ complexes has also shown promise, indicating that the core structure is suitable for creating Lewis acidic catalysts. rsc.org

Use in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. nih.govrsc.org The molecular structure of this compound is exceptionally well-suited for designing self-assembling systems.

Key features contributing to its potential in this area include:

Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the N-H of the methylamino group and the ring N-H in its tautomeric form) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogens). This allows for the formation of robust and predictable hydrogen-bonded networks. nih.govresearchgate.net

π-π Stacking: The planar, electron-deficient pyridazinone ring can engage in π-π stacking interactions with other aromatic systems. nih.gov

These interactions can direct the self-assembly of the molecule into well-defined architectures like tapes, sheets, or channels. Research on helical pyridine-pyridazine oligomers has demonstrated the formation of supramolecular nanochannels capable of ion recognition and transport, underscoring the potential of the pyridazine motif in creating functional nanostructures. rsc.orgrsc.org The specific substitution pattern of this compound could be exploited to program unique and complex self-assembly behaviors.

Table 2: Supramolecular Interactions and Potential Architectures for this compound

| Non-Covalent Interaction | Participating Functional Groups | Potential Supramolecular Architecture |

| Hydrogen Bonding | -NH (amino), -C=O (carbonyl), Ring N-H | 1D chains, 2D sheets, rosettes |

| π-π Stacking | Pyridazinone ring | Columnar stacks, layered structures |

| Dipole-Dipole | Carbonyl group, polarized N-C bonds | Ordered crystalline lattices |

| Metal Coordination | Ring nitrogens, amino nitrogen | Metallo-supramolecular cages, coordination polymers |

Contribution to Material Science Through Polymerization or Network Formation

The field of materials science continuously seeks new molecular building blocks for creating polymers and networks with advanced properties. rsc.org Pyridazine-containing materials have garnered attention for applications in organic electronics and as high-energy density materials due to their nitrogen-rich structure and thermal stability. researchgate.netnih.gov

This compound can contribute to material science in several ways:

Monomer for Polymerization: The amino group can be used as a reactive site for polycondensation or polyaddition reactions. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, with the pyridazinone moiety embedded in the polymer backbone.

Cross-linking Agent: The bifunctional nature of the molecule allows it to act as a cross-linker to create robust polymer networks, enhancing thermal and mechanical properties.

Functional Additive: Incorporation of the pyridazinone unit into a polymer can impart specific properties, such as flame retardancy (due to high nitrogen content), improved thermal stability, or specific optical and electronic characteristics. Research on pyridazine-containing phthalonitrile (B49051) resins has shown they can produce polymers with high heat resistance and flame-retardant properties. nih.gov

The ability of the pyridazine ring to promote dense packing through π-π interactions can also be advantageous in creating materials with high density and specific charge-transport properties. nih.gov

Future Research Directions and Emerging Paradigms for 6 Methylamino Pyridazin 3 2h One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyridazinone derivatives, including 6-(Methylamino)pyridazin-3(2H)-one, is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. Traditional batch synthesis methods often present challenges related to scalability, reaction control, and safety. sigmaaldrich.com Flow chemistry, by contrast, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. gazi.edu.tr

Automated flow synthesis systems are increasingly being used for the generation of compound libraries for drug discovery. nih.gov This approach allows for the rapid synthesis and screening of a multitude of derivatives, which would be a valuable strategy for exploring the structure-activity relationships of analogs of this compound. While specific studies on the flow synthesis of this compound are not yet prevalent in the literature, the successful application of this technology to other heterocyclic scaffolds, such as pyrazoles and quinolines, demonstrates its immense potential. sigmaaldrich.comsigmaaldrich.com Future research will likely focus on adapting existing synthetic routes for this compound to continuous flow processes.

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often requires re-optimization for scale-up | More straightforward scalability from lab to production |

| Safety | Handling of hazardous intermediates can be risky at large scale | Smaller reaction volumes at any given time enhance safety |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Efficiency | Can be time-consuming with multiple work-up steps | Integration of reaction and purification steps can improve efficiency |

Exploration of Novel Reactivity Patterns under Extreme Conditions

The use of extreme conditions, such as high temperatures and pressures, can unlock novel reactivity patterns for pyridazinone compounds. Flow reactors are particularly well-suited for operating under such conditions safely. gazi.edu.tr For a molecule like this compound, exploring its reactivity under extreme conditions could lead to the discovery of new synthetic transformations and the formation of unique chemical structures that are inaccessible through conventional methods. Future investigations may involve subjecting the pyridazinone core to high-temperature cyclization, condensation, or functionalization reactions to rapidly generate diverse molecular scaffolds.

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for its rational design and application. The development and application of advanced spectroscopic and analytical techniques for in situ monitoring of chemical reactions are key to achieving this. arxiv.org Techniques such as process analytical technology (PAT), including real-time NMR and IR spectroscopy, can provide valuable insights into reaction kinetics, intermediate formation, and byproduct generation. gazi.edu.trajrconline.org

While the characterization of pyridazinone derivatives using standard spectroscopic methods like NMR, FT-IR, and mass spectrometry is well-established, future research will likely focus on employing more advanced techniques to study dynamic processes. ajrconline.orgnih.gov For instance, time-resolved spectroscopy could be used to investigate the excited-state dynamics of fluorescent pyridazinone derivatives, and advanced mass spectrometry techniques can help to elucidate complex biological interactions.

Sustainable Synthesis and Biocatalytic Approaches for Pyridazinone Production

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net For this compound, future research will undoubtedly focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising avenues in this regard is biocatalysis. researchgate.net Enzymes offer high selectivity and can operate under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts. nih.gov While the direct biocatalytic synthesis of this compound has not been extensively reported, the broader field of biocatalysis for the production of nitrogen-containing heterocycles is rapidly advancing. Future work could involve screening for or engineering enzymes that can catalyze key steps in the synthesis of the pyridazinone core or its precursors. The integration of biocatalysis with flow chemistry presents a particularly powerful combination for developing highly efficient and sustainable manufacturing processes. researchgate.net

Table 2: Potential Biocatalytic Reactions for Pyridazinone Synthesis

| Reaction Type | Enzyme Class | Potential Application in Pyridazinone Synthesis |

| Amine Transamination | Transaminase | Introduction of the methylamino group |

| Hydroxylation | Cytochrome P450 Monooxygenase | Functionalization of the pyridazinone ring |

| C-N Bond Formation | Amine Ligase | Formation of the pyridazinone ring from acyclic precursors |

| Oxidation/Reduction | Dehydrogenase/Oxidase | Modification of substituents on the pyridazinone core |

Multidisciplinary Approaches to Understanding Pyridazinone Chemistry and Biological Interactions

The diverse biological activities reported for pyridazinone derivatives necessitate a multidisciplinary approach to fully understand their chemistry and interactions with biological systems. benthamdirect.comresearchgate.net This involves a close collaboration between synthetic chemists, medicinal chemists, biologists, and computational scientists. For this compound, future research should integrate synthetic efforts with comprehensive biological evaluation and computational modeling.

Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of pyridazinone-based compounds. benthamdirect.com This involves synthesizing a library of analogs of this compound and evaluating their biological activity. The resulting data can then be used to build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the activity of new derivatives and guide further synthetic efforts. nih.gov

Potential for Computational Design of Next-Generation Pyridazinone Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. uni.luuni.lu For this compound, computational design offers the potential to rationally design next-generation pyridazinone scaffolds with improved properties.

In silico techniques such as molecular docking can be used to predict the binding mode of this compound and its analogs to specific biological targets. nih.gov This information can guide the design of new derivatives with enhanced potency and selectivity. Furthermore, computational methods can be employed to predict the physicochemical properties of novel pyridazinone scaffolds, such as their solubility, stability, and bioavailability, thereby accelerating the drug development process. The use of artificial intelligence and machine learning is also emerging as a powerful approach for designing novel molecular structures with desired properties. uni.lu

Q & A

Basic: What synthetic methodologies are commonly used for preparing 6-(Methylamino)pyridazin-3(2H)-one derivatives?

Answer:

Synthesis typically involves cyclocondensation reactions or functionalization of pre-existing pyridazinone scaffolds. For example:

- Ultrasound-assisted synthesis reduces reaction times and improves yields. Ethanol/water mixtures under ultrasound irradiation (40 kHz, 50°C) enable efficient coupling of triazine and pyridazinone moieties, achieving >80% yields .

- Purification often employs column chromatography with solvent systems like hexane/ethyl acetate (1:1) or dichloromethane/ethyl acetate (2:1), yielding solid derivatives with >70% purity .

- Key intermediates : 6-chloropyridazin-3(2H)-one is a common precursor for introducing methylamino groups via nucleophilic substitution .

Advanced: How can substituent effects at the 4- and 6-positions modulate biological activity in pyridazin-3(2H)-one derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 6-position modifications :

- 4-position modifications :

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

- Spectroscopy :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for pharmacological assays .

Advanced: How can in silico methods predict pharmacokinetic and toxicological profiles of novel pyridazinone derivatives?

Answer:

- ADMET prediction : Tools like SwissADME calculate bioavailability scores (e.g., 0.55 for logP < 3) and blood-brain barrier permeability .

- Tanimoto coefficient analysis : Compare structural similarity to known drugs (e.g., valproate) to infer anticonvulsant potential .

- Docking studies : Use AutoDock Vina to simulate binding to CRF-1 receptors (binding energy ≤ −9.5 kcal/mol indicates high affinity) .

Advanced: What experimental models are suitable for evaluating anticonvulsant activity of this compound analogs?

Answer:

- INH-induced convulsion model :

- Dose-response analysis : Test derivatives at 10–100 mg/kg (oral) to calculate ED₅₀ values. Methyl-substituted analogs show ED₅₀ = 18.4 mg/kg vs. chloro-substituted (ED₅₀ = 32.1 mg/kg) .

Advanced: How can green chemistry principles be applied to optimize pyridazinone synthesis?

Answer:

- Solvent selection : Replace DMF with ethanol/water mixtures to reduce toxicity (E-factor < 5) .

- Catalyst-free conditions : Microwave-assisted reactions (100°C, 30 min) achieve 85% yield for 6-aryl derivatives .

- Waste minimization : Recover unreacted triazine precursors via liquid-liquid extraction (recovery rate >90%) .

Basic: What safety precautions are critical when handling this compound intermediates?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation .

- Storage : Keep intermediates at −20°C under argon to prevent degradation (shelf life >6 months) .

- Waste disposal : Neutralize brominated byproducts with 10% sodium bicarbonate before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.